molecular formula C9H11N B057582 2,3-dihydro-1H-inden-4-amine CAS No. 32202-61-2

2,3-dihydro-1H-inden-4-amine

Cat. No.: B057582
CAS No.: 32202-61-2
M. Wt: 133.19 g/mol
InChI Key: RXTJLDXSGNEJIT-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-inden-4-amine is an organic compound with the molecular formula C₉H₁₁N It belongs to the class of indane derivatives, which are characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring

Mechanism of Action

Target of Action

2,3-Dihydro-1H-inden-4-amine, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have given valuable insights for treatment . In a recent study, it was found that a similar compound, 2,3-dihydro-1H-inden-1-one, acted as a dual inhibitor of PDE4 and AChE , which are known to improve cognitive and memory functions .

Mode of Action

The compound’s interaction with its targets results in a variety of changes. For instance, when acting as a PDE4/AChE inhibitor, it shows satisfactory inhibitory activity and selectivity . This interaction leads to an improvement in cognitive and memory functions, making it a potential therapeutic agent for Alzheimer’s disease .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have good bioavailability

Result of Action

It has been suggested that similar compounds can protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Action Environment

Like other indole derivatives, it is likely that factors such as ph, temperature, and the presence of other molecules could influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-inden-4-amine typically involves the reduction of indanone derivatives. One common method is the catalytic hydrogenation of 4-indanone using a palladium catalyst under hydrogen gas. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures and pressures.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow hydrogenation processes. These methods utilize fixed-bed reactors with palladium or platinum catalysts to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and hydrogen flow rates.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-inden-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Indanone derivatives.

    Reduction: Fully saturated amines.

    Substitution: Halogenated indane derivatives.

Scientific Research Applications

2,3-Dihydro-1H-inden-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing into its potential use as a precursor for drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

    Indan-2-amine: Another indane derivative with similar structural features but different substitution patterns.

    2-Aminoindane: A closely related compound with potential psychoactive properties.

Uniqueness: 2,3-Dihydro-1H-inden-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,3-dihydro-1H-inden-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTJLDXSGNEJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185975
Record name Indan-4-amine
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Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32202-61-2
Record name 4-Aminoindane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32202-61-2
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Record name 4-Aminoindan
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Record name 4-Indanamine
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Record name Indan-4-amine
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Record name Indan-4-amine
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Record name 4-AMINOINDAN
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Synthesis routes and methods I

Procedure details

4-Nitro-indan (5.00 g, 30.70 mmol) was dissolved in methanol, and Pd/C (500 mg) was added. The resulting reaction mixture was hydrogenated at 50 psi for 14 hours. Filtration through celite and concentration afforded the title indan-4-yl-amine.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 500 mL Parr shaker vessel, 4-nitroindane (10 g, 61 mmol) was dissolved in 50 mL ethanol. A slurry of 10% Pd/C (1 g) in ethanol was added. The mixture was then placed on a Parr shaker under a hydrogen atmosphere (50 psi) for 1 hour, at which point t.l.c. (20% ethyl acetate in hexanes) showed that all the starting material had disappeared. To work up the reaction, the mixture was filtered twice through Celite, washing with a large amount of ethanol, and once through filter paper. The ethanol was evaporated under reduced pressure, and the crude product purified by flash chromatography over silica gel (10% ethyl acetate in hexanes) to give 8 as a viscous, faintly colored oil (7.04 g, 86% yield): 1H NMR (400 MHz, DMSO-D6) δ 1.95 (m, 2H) 2.61 (t, J=7.3 Hz, 2H) 2.76 (t, J=7.5 Hz, 2H) 4.77 (s, 2H) 6.36 (d, J=7.8 Hz, 1H) 6.42 (d, J=6.8 Hz, 1H) 6.80 (t, J=7.6 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1 g
Type
catalyst
Reaction Step Four
Name
Yield
86%

Synthesis routes and methods III

Procedure details

24 ml (349 mmol) 65% nitric acid are cooled to 0-5° C. 28 ml (518.5 mmol) of concentrated sulphuric acid are slowly added dropwise while cooling with ice. This solution is cooled to 5° C. and slowly added dropwise to 30 ml (232 mmol) indane cooled to 0-5° C., with vigorous stirring and further cooling with ice. The reaction mixture is stirred for 30 min at 0-5° C., and then heated to 25° C. for 1 h with stirring. Then the solution is added dropwise to 150 ml ice/water and stirred for 30 min. The aqueous phase is extracted three times with 200 ml diethyl ether. The combined organic phases are washed twice with 200 ml saturated sodium hydrogen carbonate solution and once with 150 ml distilled water. Then the organic phase is dried with MgSO4 and the solvent is eliminated in vacuo. The crude product is dissolved in 250 ml of methanol and combined with 4.5 g Raney nickel. The reaction mixture is hydrogenated for 16 h at 3 bar H2 pressure and 25° C. Then the catalyst is filtered off and the solvent is eliminated in vacuo. The crude product is purified by column chromatography. The carrier used is silica gel and the eluant used is a mixture of cyclohexane:ethyl acetate (75:25).
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2,3-dihydro-1H-inden-4-amine

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